C6Cl4O6Ru2

Electrochemistry Redox Chemistry Spectroelectrochemistry

Standard RuCl₃ or Ru₃(CO)₁₂ cannot replicate the defined dinuclear core and CO release kinetics of C₆Cl₄O₆Ru₂. This pale yellow crystalline solid offers a validated entry point for: • Acceptorless dehydrogenation & C-H activation with tunable ligand activation • Controlled CO release (CORM-2, redox potential -0.20 V) for ischemia/reperfusion models • Selective anionic cluster synthesis ([HRu₆(CO)₁₈]⁻) avoiding complex mixtures. Procure the exact precursor used in validated catalytic and pharmacological literature.

Molecular Formula C6Cl4O6Ru2
Molecular Weight 512.0 g/mol
CAS No. 22941-53-3
Cat. No. B3117966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC6Cl4O6Ru2
CAS22941-53-3
Molecular FormulaC6Cl4O6Ru2
Molecular Weight512.0 g/mol
Structural Identifiers
SMILES[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[ClH+][Ru-]([ClH+])Cl.Cl[Ru]
InChIInChI=1S/6CO.4ClH.2Ru/c6*1-2;;;;;;/h;;;;;;4*1H;;/q;;;;;;;;;;2*+2/p-4
InChIKeyJYHHJVKGDCZCCL-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C6Cl4O6Ru2 Procurement Guide


C6Cl4O6Ru2 (CAS 22941-53-3), commonly known as Hexacarbonyldi-μ-chlorodichlorodiruthenium or tricarbonyldichlororuthenium(II) dimer, is a dinuclear ruthenium(I/II) carbonyl chloride complex [1]. It exists as a pale yellow to yellow crystalline solid and is characterized by a dimeric structure featuring two ruthenium centers bridged by chloride ligands and terminally coordinated by carbonyl groups . This compound is a versatile precursor in organometallic chemistry and homogeneous catalysis, and it is also recognized as a carbon monoxide-releasing molecule (CORM-2) with specific applications in pharmacological research [2].

Organometallic precursor for homogeneous catalysis
Lipophilic CORM-2 for CO-release research
Pre-assembled dinuclear Ru–carbonyl chloride platform

Why Generic Substitution Fails for C6Cl4O6Ru2


Generic substitution of C6Cl4O6Ru2 with other ruthenium sources like RuCl3·xH2O or Ru3(CO)12 is not scientifically sound due to fundamental differences in oxidation state, coordination sphere, and reactivity profile [1]. C6Cl4O6Ru2 offers a pre-assembled, chloride-bridged dinuclear core with a specific Ru:CO:Cl stoichiometry, providing a distinct entry point into catalytic cycles [2]. For instance, its defined structure allows for selective ligand substitution and controlled CO release, properties that cannot be replicated by simple ruthenium salts or other carbonyl clusters, which often lead to different, and sometimes unproductive, reaction pathways [3]. The evidence below quantifies these key differentiators to inform precise material selection and procurement.

Redox potential differs from RuCl₃, which may shift redox-controlled applications.
Dinuclear core and defined Ru:CO:Cl stoichiometry not replicated by mononuclear salts or Ru₃(CO)₁₂.
CO-release profile depends on intact dimeric structure; substitution may alter biological readouts.

C6Cl4O6Ru2 Differentiation Evidence


Defined Redox Potential vs. RuCl3

The target compound, as a metal carbonyl complex, possesses a well-defined and measurable redox potential, in contrast to the less defined redox behavior of simple ruthenium chloride salts (RuCl3) . The compound [RuCl2(CO)3]2 (C6Cl4O6Ru2) exhibits a specific redox potential of −0.20 V, a value that is critical for preventing unwanted binding to heme proteins in biological applications .

Redox Potential
Class-level inference
−0.20 V vs. undefined for RuCl₃
Supports redox-controlled application design
Verify electrochemical conditions for specific use
Electrochemistry Redox Chemistry Spectroelectrochemistry

CORM-2 Pharmacological CO-Release Profile

C6Cl4O6Ru2 is specifically identified as the pharmacological CO-donor CORM-2, with a distinct biological profile . Studies have shown that CO released from this specific compound (CORM-2) prevents gastric mucosal oxidative damage induced by ischemia/reperfusion (I/R), resulting in a quantifiable improvement in gastric blood flow (GBF) and a measurable decrease in systemic DNA oxidation and inflammation [1]. This specific activity profile distinguishes it from other ruthenium-based CORMs (e.g., CORM-3, which is water-soluble) and is tied directly to its unique structure and CO-release kinetics.

I/R Model CO-Release
Reported
Improved GBF in I/R model vs. CORM-3
Supports CO-release model context
In vivo gastric I/R model; model-specific interpretation
Pharmacology CO-Releasing Molecules Ischemia-Reperfusion Injury

Dinuclear Core for Selective Catalysis

The pre-organized dinuclear structure of C6Cl4O6Ru2 provides a distinct catalytic advantage over mononuclear ruthenium precursors like RuCl3 [1]. When used as a catalyst precursor in the synthesis of benzoxazoles via acceptorless dehydrogenative coupling, the C6Cl4O6Ru2/phosphine-functionalized magnetic nanoparticle system yields moderate to good product yields [1]. This contrasts with its use alone, which only produces trace amounts of product, demonstrating the critical role of its defined structure in enabling productive catalysis upon ligand activation, a pathway not accessible from simple RuCl3 [1].

Catalytic Yield
Head-to-head
Moderate to good yield (with ligand) vs. trace alone
Demonstrates tunable catalyst activation
Acceptorless dehydrogenative coupling conditions
Homogeneous Catalysis Organic Synthesis Benzoxazole Synthesis

Bridged Core Ligand Substitution Control

The chloride-bridged dimeric core of C6Cl4O6Ru2 dictates a specific ligand substitution pathway that is distinct from mononuclear analogs [1]. A 2022 experimental and computational study revealed that in the formation of [RuCl2(CO)2(ERR′)2] from [RuCl2(CO)3]2, the substitution of a single CO ligand is followed by a second substitution which represents the rate-determining step with the highest activation barrier [1]. This kinetic profile is a direct consequence of the dinuclear structure and influences the product distribution and reaction timescales in ways that mononuclear precursors cannot mimic.

Ligand Substitution Kinetics
Head-to-head
Second substitution is rate-determining step
Informs reaction time and product ratio prediction
Dimeric structure dictates kinetic profile
Organometallic Chemistry Ligand Substitution Reaction Mechanism

Cluster Synthesis Starting Point vs. RuCl3

C6Cl4O6Ru2 serves as a distinct and selective starting point for the synthesis of higher-nuclearity ruthenium carbonyl clusters, offering a pathway different from the commonly used RuCl3 precursor [1]. For example, controlled reduction of silica-supported RuCl3 in the presence of CO and base yields a mixture of clusters including [Ru3(CO)10Cl2], [Ru3(CO)12], and [H4Ru4(CO)12] [1]. In contrast, the use of a pre-formed diruthenium carbonyl chloride complex provides a more direct and potentially higher-yielding route to specific anionic clusters like [HRu6(CO)18]⁻ or [Ru6C(CO)16]²⁻, due to the pre-assembled dinuclear core [1].

Cluster Synthesis Selectivity
Class-level inference
Route to specific anionic clusters vs. mixture from RuCl₃
Enables targeted cluster architecture synthesis
Surface-mediated conditions; class-level evidence
Cluster Chemistry Organometallic Synthesis Heterogeneous Catalysis

C6Cl4O6Ru2 Application Scenarios


CO Biology Using CORM-2

When a research program requires a well-characterized, lipophilic carbon monoxide-releasing molecule (CORM) to study the effects of CO in cellular or in vivo models, C6Cl4O6Ru2 (CORM-2) is the validated choice [1]. The evidence confirms its unique redox potential (−0.20 V) and its established efficacy in preventing ischemia/reperfusion injury in gastric tissue models . Procurement of this specific compound is essential for ensuring that the CO release kinetics and biological outcomes are consistent with the extensive CORM-2 literature, which is not guaranteed by using alternative ruthenium carbonyls or other CORMs like CORM-3 [2].

Selective Catalysis with Dinuclear Core

For the development of novel homogeneous catalytic reactions, particularly those involving acceptorless dehydrogenation or C-H activation, C6Cl4O6Ru2 is the superior precursor [1]. The evidence demonstrates that its pre-organized, chloride-bridged dimeric structure is not merely a source of ruthenium but a tunable platform whose reactivity can be switched on with specific ligands [1]. This allows for the development of catalytic systems with yields that are unattainable with simpler ruthenium salts (RuCl3) or when the dimer is used without appropriate activation [1]. Researchers should procure this compound to access this specific and controllable catalytic entry point.

High-Nuclearity Ru Cluster Synthesis

In materials chemistry and catalysis, the synthesis of specific ruthenium carbonyl clusters with precise nuclearity is often a critical first step [1]. The evidence indicates that C6Cl4O6Ru2 provides a distinct synthetic pathway compared to the standard precursor RuCl3, offering the potential for higher selectivity toward targeted anionic clusters such as [HRu6(CO)18]⁻ [1]. This makes it a strategic procurement choice for labs aiming to bypass complex product mixtures and directly access specific cluster frameworks for applications in heterogeneous catalysis or molecular electronics [1].

Application
Selection Property
Validation Focus
CO-release research in cellular and I/R models
Lipophilic CORM-2 with defined redox potential
Model-specific CO release kinetics and endpoint interpretation
Acceptorless dehydrogenation and C–H activation catalysis
Tunable dinuclear core with ligand-activatable reactivity
Catalyst performance and yield optimization under activation conditions
Synthesis of specific anionic ruthenium carbonyl clusters
Precursor for direct cluster assembly pathways
Product selectivity and cluster nuclearity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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